molecular formula C15H12N4O3 B14353319 Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester CAS No. 93524-73-3

Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester

Cat. No.: B14353319
CAS No.: 93524-73-3
M. Wt: 296.28 g/mol
InChI Key: SKEOZMGHXDVJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester is a compound that features a benzoic acid core substituted with a tetrazole ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method involves the use of click chemistry, where azides react with alkynes to form tetrazoles under mild conditions . The reaction conditions often include the use of copper catalysts and solvents like water or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of eco-friendly solvents and catalysts is preferred to ensure high yields and minimal environmental impact .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester is unique due to the presence of both the tetrazole ring and the methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

93524-73-3

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

methyl 4-(1-phenyltetrazol-5-yl)oxybenzoate

InChI

InChI=1S/C15H12N4O3/c1-21-14(20)11-7-9-13(10-8-11)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

SKEOZMGHXDVJTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.